3-Hydroxy-2-methoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3-Hydroxy-2-methoxybenzaldehyde and related compounds often involves reactions that include the cleavage of the aldehyde C-H bond, utilizing rhodium-based catalyst systems or through the formation of Schiff bases. For instance, 2-Hydroxybenzaldehydes can react smoothly with alkynes, alkenes, or allenes, facilitated by a rhodium catalyst, to produce 2-alkenoylphenols (Kokubo et al., 1999). Furthermore, synthesis routes have been explored that incorporate S-ethylisothiosemicarbazone derivatives, which are characterized by spectroscopy, density functional theory (DFT), and crystal structure investigations, highlighting the versatility in synthesizing these compounds (Takjoo et al., 2013).
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-methoxybenzaldehyde derivatives has been extensively studied through techniques like X-ray crystallography, FT-IR, UV-Vis, and NMR spectroscopy. These studies reveal the compound's crystal structure and provide insights into its molecular geometry, electron distribution, and intramolecular interactions. For instance, the crystal structure and spectroscopic analysis of various derivatives have been conducted to understand their bonding features and geometry optimization (Binil et al., 2013).
Chemical Reactions and Properties
The compound's reactivity and participation in chemical reactions are influenced by its functional groups. Research has shown that 3-Hydroxy-2-methoxybenzaldehyde can undergo various reactions, including self-organization in enzymatic polymerization, highlighting its potential for creating spatially periodic structures (Karmanov & Monakov, 1994). Additionally, its reactivity with hexachlorocyclotriphosphazene to form specific compounds has been documented, showing its versatility in chemical synthesis (Özay et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding how 3-Hydroxy-2-methoxybenzaldehyde behaves in different environments. Studies on its crystallization and thermal properties have provided insights into its stability and potential applications in materials science, such as in the development of nonlinear optical materials (Binil et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming complexes, and behavior under various chemical conditions, are essential for its applications in synthetic chemistry and materials science. For instance, the formation of complexes with metals like Ni(II) and Mo(VI) has been explored, revealing the compound's ability to act as a ligand and participate in coordination chemistry (Takjoo et al., 2013).
Scientific Research Applications
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Food and Cosmetic Industries
- Methoxybenzaldehydes, including 3-Hydroxy-2-methoxybenzaldehyde, are found in plants and exhibit a refreshing fragrance . They can be used as flavoring ingredients in food and cosmetics .
- The outcomes of these applications are primarily the imparting of flavor and fragrance to food and cosmetic products .
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Pharmaceutical Industry
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Synthesis of New Ligands
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Synthesis of Pharmaceuticals
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Study of Mutagenesis
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Food Additive
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Chemical Synthesis
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Essential Oils
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Dye for Hides
Safety And Hazards
3-Hydroxy-2-methoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system6.
Future Directions
3-Hydroxy-2-methoxybenzaldehyde has potential applications in the development of new antibacterial drugs against MRSA due to its antibacterial and antibiofilm activities4. It can also serve as a chemosensitizing agent to enhance the efficacy of conventional antifungal agents5.
Please note that this information is based on the available resources and may not be fully comprehensive. Further research and studies are needed to fully understand the properties and potential applications of 3-Hydroxy-2-methoxybenzaldehyde.
properties
IUPAC Name |
3-hydroxy-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIWJVSWLJHHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473025 | |
Record name | 3-hydroxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methoxybenzaldehyde | |
CAS RN |
66495-88-3 | |
Record name | 3-hydroxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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